![molecular formula C10H9BrClN3 B1467347 1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1250209-85-8](/img/structure/B1467347.png)
1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with bromophenyl and chloromethyl groups
Preparation Methods
The synthesis of 1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (CuAAC) or ruthenium (RuAAC).
Substitution Reactions: The introduction of the bromophenyl and chloromethyl groups can be achieved through nucleophilic substitution reactions. For example, the bromophenyl group can be introduced using a bromophenyl halide, while the chloromethyl group can be added using chloromethyl methyl ether under basic conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chloromethyl positions, leading to the formation of various substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chloromethyl groups can enhance binding affinity and specificity to these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-[(2-chlorophenyl)methyl]-4-(bromomethyl)-1H-1,2,3-triazole: Similar structure but with reversed halogen positions.
1-[(2-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole: Contains a fluorophenyl group instead of a bromophenyl group.
1-[(2-bromophenyl)methyl]-4-(methyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, having a methyl group instead.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCOBDZZSQTVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


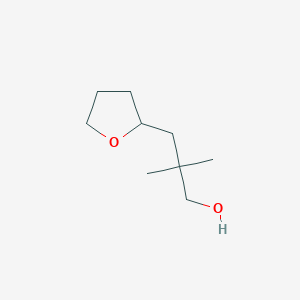
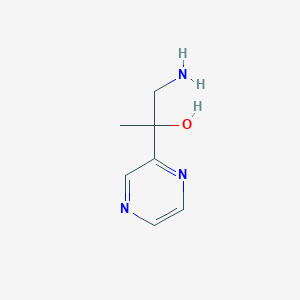
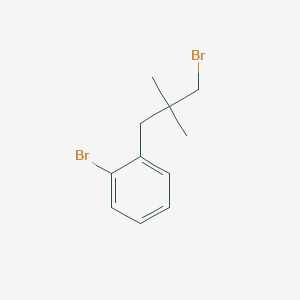
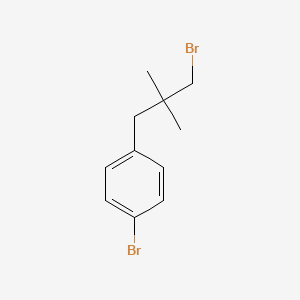
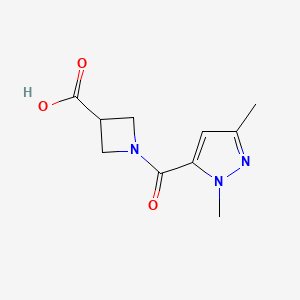
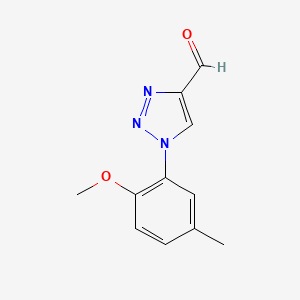

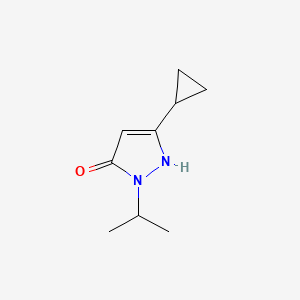
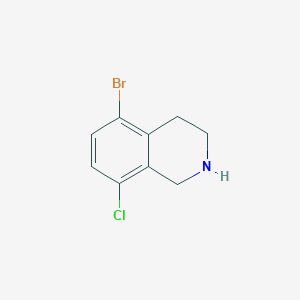
![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)
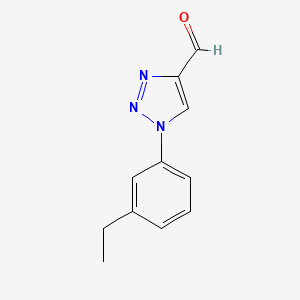
![3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B1467280.png)
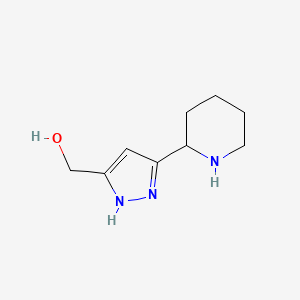
![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)
